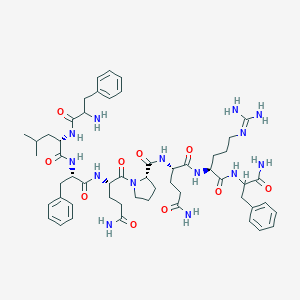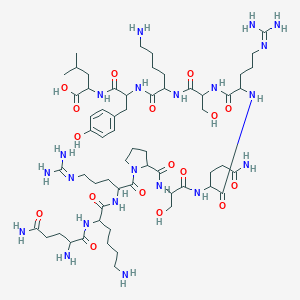
MOTILIN
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Motilin (26-47), human, porcine is a peptide hormone that plays a crucial role in gastrointestinal motility. It is a fragment of the this compound peptide, which is produced in the small intestine. This compound is known for its ability to stimulate gastric contractions and signal hunger during the fasting state .
Wissenschaftliche Forschungsanwendungen
Motilin (26-47), human, porcine has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in gastrointestinal motility and hunger signaling.
Medicine: Explored as a potential therapeutic agent for treating gastrointestinal hypomotility disorders.
Industry: Utilized in the development of this compound receptor agonists for pharmaceutical applications
Wirkmechanismus
- Motilin is a 22-amino acid polypeptide hormone encoded by the MLN gene in humans . It is secreted by endocrine Mo cells (also known as M cells) in the crypts of the small intestine, particularly in the duodenum and jejunum.
- Role: this compound plays a crucial role in controlling the inter-digestive migrating contractions of the gastrointestinal tract and stimulates endogenous release of the pancreas .
- These neurotransmitters contribute to gastrointestinal motility and coordination of muscle contractions .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Biochemische Analyse
Biochemical Properties
Motilin interacts with various enzymes, proteins, and other biomolecules. This binding triggers a series of biochemical reactions that regulate the migrating motor complex (MMC) in the stomach of humans, dogs, and house musk shrews . This compound-induced MMC contributes to the maintenance of normal GI functions and transmits a hunger signal from the stomach to the brain .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by regulating GI motility . When this compound binds to this compound receptors on cells, the muscles in the small intestine contract . This process helps move food through the gastrointestinal tract . This compound also helps produce a stomach enzyme called pepsin, which aids in protein digestion .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It binds to the this compound receptor, a specific G protein-coupled receptor, triggering a cascade of intracellular events . This binding interaction leads to the activation or inhibition of various enzymes, resulting in changes in gene expression
Metabolic Pathways
This compound is involved in several metabolic pathways. It stimulates the secretion of gastric and pancreatic enzymes and induces gallbladder, sphincter of Oddi, and lower esophageal sphincter contraction
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Motilin (26-47), human, porcine can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically uses Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for temporary protection of the amino groups during the synthesis .
Industrial Production Methods
Industrial production of this compound (26-47), human, porcine follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to ensure high yield and purity. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and amino acid analysis .
Analyse Chemischer Reaktionen
Types of Reactions
Motilin (26-47), human, porcine primarily undergoes peptide bond formation and cleavage reactions. It can also participate in oxidation and reduction reactions, particularly involving its methionine and cysteine residues .
Common Reagents and Conditions
Peptide Bond Formation: Reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) are commonly used.
Oxidation: Hydrogen peroxide or performic acid can be used to oxidize methionine residues.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used for reducing disulfide bonds.
Major Products Formed
The major products formed from these reactions include the desired peptide sequence, truncated peptides, and oxidized or reduced forms of the peptide .
Vergleich Mit ähnlichen Verbindungen
Motilin (26-47), human, porcine is unique due to its specific sequence and high affinity for the this compound receptor. Similar compounds include:
Erythromycin A: A macrolide antibiotic that acts as a this compound receptor agonist.
[Bpa1,Ile13]this compound: A synthetic analog of this compound with modifications to enhance receptor binding and activity
This compound (26-47), human, porcine stands out for its endogenous origin and specific physiological role in gastrointestinal motility and hunger signaling.
Eigenschaften
CAS-Nummer |
52906-92-0 |
|---|---|
Molekularformel |
C120H188N34O35S |
Molekulargewicht |
2699.1 g/mol |
IUPAC-Name |
(2S)-5-amino-2-[[2-[[(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]acetyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C120H188N34O35S/c1-9-64(6)97(152-114(184)86-31-22-53-154(86)117(187)96(63(4)5)151-99(169)70(123)56-66-23-12-10-13-24-66)115(185)150-84(57-67-25-14-11-15-26-67)113(183)153-98(65(7)155)116(186)149-83(58-68-32-34-69(156)35-33-68)101(171)135-60-91(161)136-75(39-45-93(163)164)105(175)147-82(55-62(2)3)111(181)145-77(37-43-88(125)158)106(176)140-73(29-20-51-132-119(128)129)103(173)146-80(48-54-190-8)110(180)142-76(36-42-87(124)157)107(177)144-79(41-47-95(167)168)108(178)139-72(28-17-19-50-122)102(172)143-78(40-46-94(165)166)109(179)141-74(30-21-52-133-120(130)131)104(174)148-85(59-90(127)160)112(182)138-71(27-16-18-49-121)100(170)134-61-92(162)137-81(118(188)189)38-44-89(126)159/h10-15,23-26,32-35,62-65,70-86,96-98,155-156H,9,16-22,27-31,36-61,121-123H2,1-8H3,(H2,124,157)(H2,125,158)(H2,126,159)(H2,127,160)(H,134,170)(H,135,171)(H,136,161)(H,137,162)(H,138,182)(H,139,178)(H,140,176)(H,141,179)(H,142,180)(H,143,172)(H,144,177)(H,145,181)(H,146,173)(H,147,175)(H,148,174)(H,149,186)(H,150,185)(H,151,169)(H,152,184)(H,153,183)(H,163,164)(H,165,166)(H,167,168)(H,188,189)(H4,128,129,132)(H4,130,131,133)/t64?,65?,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,96-,97-,98-/m0/s1 |
InChI-Schlüssel |
LVRVABPNVHYXRT-RIZHNFSKSA-N |
SMILES |
CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCSC)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C3CCCN3C(=O)C(C(C)C)NC(=O)C(CC4=CC=CC=C4)N |
Isomerische SMILES |
CCC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](C(C)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](C(C)C)NC(=O)[C@H](CC4=CC=CC=C4)N |
Kanonische SMILES |
CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCSC)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C3CCCN3C(=O)C(C(C)C)NC(=O)C(CC4=CC=CC=C4)N |
Sequenz |
One Letter Code: FVPIFTYGELQRMQEKERNKGQ |
Herkunft des Produkts |
United States |
Q1: How does motilin exert its effects on gastrointestinal motility?
A1: this compound acts by binding to the this compound receptor (MLNR), a G protein-coupled receptor primarily located on smooth muscle cells and enteric neurons within the gastrointestinal tract [, , , ]. This binding triggers a cascade of intracellular signaling events leading to smooth muscle contraction and ultimately, the initiation of the migrating motor complex (MMC). [, ]
Q2: What is the role of the migrating motor complex (MMC), and how is this compound involved?
A2: The MMC is a cyclical pattern of gastrointestinal motility that occurs during fasting and plays a crucial role in clearing the stomach and small intestine of undigested food residues and secretions []. This compound is considered a key regulator of the MMC, particularly in humans and dogs, as its plasma levels fluctuate in synchrony with MMC phases [, ]. []
Q3: Are there any other physiological effects of this compound besides its role in gastrointestinal motility?
A5: While this compound is primarily known for regulating gastrointestinal motility, research suggests potential roles in other physiological processes. For instance, studies have shown that this compound can induce gallbladder emptying in humans []. Additionally, this compound receptors have been found in other tissues, such as the brain, suggesting additional, yet to be fully elucidated functions [, ].
Q4: What is the molecular formula, weight, and amino acid sequence of this compound?
A4: this compound is a 22-amino acid peptide. While the exact molecular formula and weight can vary slightly between species due to minor variations in amino acid sequence, porcine this compound, the first to be isolated and sequenced, has the following:
Q5: Which structural features of the this compound molecule are essential for its biological activity?
A8: The N-terminal region of this compound plays a crucial role in its biological activity []. Specifically, the aromatic rings of phenylalanine at position 1 (Phe1) and tyrosine at position 7 (Tyr7), along with the aliphatic side chains of valine at position 2 (Val2) and isoleucine at position 4 (Ile4), constitute the pharmacophore of this compound []. Modifications in these key residues can significantly impact this compound's binding affinity and potency.
Q6: How do structural modifications affect the ability of erythromycin and its derivatives to act as this compound receptor agonists?
A10: Erythromycin and its derivatives exert prokinetic effects by binding to the this compound receptor []. Structure-activity relationship studies have shown that specific modifications to the erythromycin molecule can influence its binding affinity and potency as a this compound receptor agonist []. These findings have been instrumental in developing more potent erythromycin derivatives lacking antibiotic properties for potential use in treating gastrointestinal motility disorders [].
Q7: What is known about the stability of this compound under various conditions?
A7: While the provided research doesn't explicitly detail the stability of this compound under various conditions, as a peptide hormone, it's generally susceptible to degradation by enzymes present in biological fluids. This susceptibility can impact its half-life and bioavailability.
Q8: Have any formulation strategies been explored to improve this compound stability or bioavailability?
A8: Although not explicitly mentioned in the provided research, various formulation strategies are commonly employed for peptide drugs like this compound to enhance their stability and bioavailability. These strategies can include:
Q9: What is the typical pharmacokinetic profile of this compound?
A13: While the provided research doesn't offer a comprehensive pharmacokinetic profile of this compound, studies indicate that it is rapidly cleared from circulation [].
Q10: How does the route of administration affect this compound's effects?
A14: The route of administration can significantly influence the pharmacokinetics and pharmacodynamics of this compound. Intravenous administration typically results in rapid onset of action but requires careful dosage considerations due to its potential for rapid degradation [].
Q11: What in vivo models are commonly used to study this compound's effects on gastrointestinal motility?
A15: Animal models, particularly dogs, have been extensively used in this compound research due to similarities in their MMC patterns with humans. Studies using dogs have helped elucidate the relationship between this compound and MMC, as well as the effects of this compound agonists and antagonists on gastrointestinal motility [, ].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















